molecular formula C11H12O2 B13141606 Methyl 4-ethenyl-3-methylbenzoate

Methyl 4-ethenyl-3-methylbenzoate

Cat. No.: B13141606
M. Wt: 176.21 g/mol
InChI Key: UWLOIUOYZOTBAZ-UHFFFAOYSA-N
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Description

Methyl 4-ethenyl-3-methylbenzoate is a substituted benzoate ester featuring a benzene ring with a methyl ester group at position 1, an ethenyl (vinyl) group at position 4, and a methyl substituent at position 3 (Figure 1). This compound’s structure combines aromaticity with reactive functional groups, making it relevant in organic synthesis, material science, and pharmaceutical intermediates.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

methyl 4-ethenyl-3-methylbenzoate

InChI

InChI=1S/C11H12O2/c1-4-9-5-6-10(7-8(9)2)11(12)13-3/h4-7H,1H2,2-3H3

InChI Key

UWLOIUOYZOTBAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Esterification of Benzoic Acid Derivatives: : The synthesis of Benzoicacid,4-ethenyl-3-methyl-,methylester can be achieved through the esterification of 4-ethenyl-3-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

  • Suzuki-Miyaura Coupling: : Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromo-3-methylbenzoic acid is coupled with vinylboronic acid in the presence of a palladium catalyst to form 4-ethenyl-3-methylbenzoic acid, which is then esterified with methanol.

Industrial Production Methods

Industrial production of Benzoicacid,4-ethenyl-3-methyl-,methylester typically involves large-scale esterification processes. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Benzoicacid,4-ethenyl-3-methyl-,methylester can undergo oxidation reactions, where the ethenyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 4-carboxy-3-methylbenzoic acid methyl ester.

  • Reduction: : The compound can also undergo reduction reactions, where the ethenyl group is reduced to an ethyl group, forming 4-ethyl-3-methylbenzoic acid methyl ester.

  • Substitution: : Substitution reactions can occur at the benzene ring, where the methyl or ethenyl groups can be replaced with other functional groups such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as hydrogen gas (H) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br) or chlorine (Cl), while nitration can be done using a mixture of nitric acid (HNO) and sulfuric acid (HSO).

Major Products Formed

    Oxidation: 4-carboxy-3-methylbenzoic acid methyl ester.

    Reduction: 4-ethyl-3-methylbenzoic acid methyl ester.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Benzoicacid,4-ethenyl-3-methyl-,methylester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoicacid,4-ethenyl-3-methyl-,methylester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of Methyl 4-ethenyl-3-methylbenzoate include substituted benzoate esters with variations in substituent type, position, and ester groups. These differences significantly influence physical properties (e.g., solubility, melting point) and reactivity. Below is a comparative analysis based on the evidence:

Table 1: Structural Analogues and Similarity Scores
CAS Number Compound Name Substituents Similarity Score Reference
66315-16-0 Methyl 3-amino-4-(methylamino)benzoate 3-amino, 4-methylamino 1.00
1426958-51-1 Methyl 4-amino-3-(phenylamino)benzoate 4-amino, 3-phenylamino 0.98
66315-23-9 Ethyl 3-amino-4-(methylamino)benzoate Ethyl ester, 3-amino, 4-methylamino 0.96
1242268-09-2 Methyl 4-amino-3-(ethylamino)benzoate 4-amino, 3-ethylamino 0.93

Key Observations :

  • Substituent Position: The ethenyl group at position 4 in the target compound contrasts with amino or alkylamino groups in analogs. Ethenyl’s electron-withdrawing nature may reduce solubility in polar solvents compared to amino-substituted derivatives .
  • Ester Group: Methyl esters (e.g., Methyl 4-amino-3-(phenylamino)benzoate) typically exhibit higher volatility than ethyl esters (e.g., Ethyl 3-amino-4-(methylamino)benzoate) due to smaller alkyl chains .

Physicochemical Properties

Table 2: General Properties of Methyl Esters (Representative Data)
Compound Class Boiling Point (°C) Solubility (Polar Solvents) Reactivity Reference
Methyl salicylate 222 High Ester hydrolysis
Methyl 4-formylbenzoate N/A Moderate Photochemical reactions
This compound (inferred) ~200–250 Low to moderate Polymerization via ethenyl group

Notes:

  • The ethenyl group in this compound may enable polymerization or cycloaddition reactions, distinguishing it from amino-substituted analogs .
  • Methyl esters generally exhibit lower thermal stability compared to ethyl esters, as seen in gas chromatography studies of resin-derived methyl esters (e.g., sandaracopimaric acid methyl ester) .

Crystallographic Studies

Methyl 4-(di-3-indolyl)methylbenzoate, a structurally related compound, forms triclinic crystals (space group P1) with distinct dihedral angles between aromatic planes, suggesting that this compound may adopt similar packing arrangements influenced by substituent steric effects .

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is widely used for methyl ester analysis, as demonstrated in studies of Austrocedrus chilensis resin methyl esters . This technique could resolve this compound from analogs based on retention times and fragmentation patterns.

Biological Activity

Methyl 4-ethenyl-3-methylbenzoate, a compound belonging to the class of benzoate esters, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

This compound is characterized by its molecular formula C11H12O2C_{11}H_{12}O_2 and a molecular weight of approximately 176.21 g/mol. Its structure includes a methyl group and a vinyl group attached to the aromatic ring, which may influence its biological interactions.

Insecticidal Properties

This compound exhibits significant insecticidal activity. Studies have shown that it acts as a potent contact toxicant against various insect pests. For instance, the compound demonstrated an LC50 value of 0.22% v/v against the whitefly Bemisia tabaci, indicating its effectiveness in pest control applications . Furthermore, it has been reported to reduce egg hatch rates and increase mortality in the two-spotted spider mite (Tetranychus urticae), with mortality rates reaching up to 81.3% at higher concentrations .

Table 1: Toxicity of this compound on Insect Pests

Insect SpeciesLC50 (% v/v)Mortality Rate (%) at 1%
Bemisia tabaci0.22N/A
Tetranychus urticaeN/A81.3
Aedes albopictusN/AThree times more harmful than Culex pipiens

Antimicrobial Activity

Emerging research indicates that this compound possesses antimicrobial properties. It has shown efficacy against various bacterial strains, suggesting potential applications in developing natural preservatives or antimicrobial agents . The exact mechanisms remain under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Nervous System Interaction : The compound has been observed to affect cholinesterase activity in animal models, indicating potential neurotoxic effects at high doses . This interaction may lead to impaired nervous system function in treated organisms.
  • Enzyme Inhibition : Research suggests that this compound may inhibit enzymes involved in detoxification processes in insects, such as cytochrome P450s and glutathione S-transferases . This inhibition could enhance its insecticidal properties by preventing pests from metabolizing toxic compounds effectively.

Case Studies

Several studies have explored the biological effects of this compound:

  • Mostafiz et al. (2022) conducted experiments demonstrating that this compound significantly reduced fecundity and longevity in aphid populations treated with sublethal doses, affecting both parental and progeny generations .
  • Kravets-Beker et al. (2020) highlighted that repeated exposure to high doses resulted in observable damage to the central nervous system in rodent models, emphasizing the need for careful consideration regarding its application in pest management .

Future Perspectives

The potential applications of this compound extend beyond agriculture. Its antimicrobial properties suggest possibilities in pharmaceutical formulations or as a natural preservative in food products. Further research is necessary to elucidate its mechanisms fully and assess long-term ecological impacts.

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